molecular formula C13H20N4O5 B14507617 L-Prolinamide, 5-oxo-L-prolyl-L-seryl- CAS No. 63155-77-1

L-Prolinamide, 5-oxo-L-prolyl-L-seryl-

Cat. No.: B14507617
CAS No.: 63155-77-1
M. Wt: 312.32 g/mol
InChI Key: PYOBJLQMKFXYAC-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptide derivatives .

Scientific Research Applications

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves its interaction with GnRH receptors. Upon binding to these receptors, the compound stimulates the release of gonadotropins, leading to a cascade of hormonal events. This effect is reversible upon discontinuation of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- is unique due to its specific amino acid sequence and enhanced potency compared to other GnRH analogs. This makes it particularly effective in therapeutic applications .

Properties

CAS No.

63155-77-1

Molecular Formula

C13H20N4O5

Molecular Weight

312.32 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H20N4O5/c14-11(20)9-2-1-5-17(9)13(22)8(6-18)16-12(21)7-3-4-10(19)15-7/h7-9,18H,1-6H2,(H2,14,20)(H,15,19)(H,16,21)/t7-,8-,9-/m0/s1

InChI Key

PYOBJLQMKFXYAC-CIUDSAMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C2CCC(=O)N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.